HIV-1 inhibitor-39

HIV-1 NNRTI Antiviral Potency

Researchers need low-activity NNRTI controls for SAR studies and cytotoxicity counter-screening. HIV-1 inhibitor-39 (CAS 2414099-82-2) provides a well-defined reference with RT IC50 15.75 µM, EC50 >112.88 µM, and CC50 112.9 µM, yielding a therapeutic index <1. • Establishes baseline RT inhibition threshold for HTS hit identification. • Differentiates genuine antiviral activity from cytotoxicity in MT-4 cells. • Supplied with analytical documentation; stable storage at -20°C. Ships globally from regional hubs; batch-specific QC data available.

Molecular Formula C20H17ClN4O4S4
Molecular Weight 541.1 g/mol
Cat. No. B12397681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-39
Molecular FormulaC20H17ClN4O4S4
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26)
InChIKeyQFCCQGBVYCZXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 inhibitor-39 Antiviral Activity & RT Inhibition


HIV-1 inhibitor-39 (also known as compound 3c, CAS 2414099-82-2) is a small-molecule investigational antiviral agent characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI) . Its primary reported activities include inhibition of HIV-1 reverse transcriptase (RT) with an IC50 of 15.75 µM, and antiviral activity against wild-type HIV-1 in cell-based assays with an EC50 reported as >112.88 µM . The compound also exhibits cytotoxicity in MT-4 cells with a CC50 of 112.9 µM .

NNRTI with reported RT inhibition at micromolar range
Low-activity reference for antiviral screening workflows
Cytotoxicity profile documented in MT-4 cell assays

HIV-1 inhibitor-39 Key NNRTI Differentiators


Simple substitution with other NNRTIs is not feasible due to profound differences in antiviral potency and selectivity profiles that directly impact research outcomes . The therapeutic index (CC50/EC50) of HIV-1 inhibitor-39 is less than 1, indicating a narrow window between antiviral effect and cytotoxicity . This contrasts sharply with structurally unrelated NNRTIs like CI-39 (EC50 3.40 µM, CC50 >30 µM) [1] or highly potent capsid inhibitors like GSK878 (EC50 39 pM) [2]. These variations in potency and safety margin preclude one-to-one replacement in experimental protocols, particularly for assays sensitive to compound cytotoxicity or those requiring specific target engagement profiles.

Potency Profile Mismatch
Potency may differ significantly from high-affinity NNRTIs such as CI-39, limiting direct replacement in target engagement assays.
Cytotoxicity Overlap
Narrow therapeutic window (TI
Mechanistic Context Divergence
Target engagement profile may not match capsid inhibitors or other chemotypes, altering pathway-response interpretation.

HIV-1 inhibitor-39 Evidence vs. Comparator NNRTIs


Antiviral Potency vs. CI-39 in Wild-Type HIV-1

HIV-1 inhibitor-39 demonstrates antiviral activity against wild-type HIV-1 with an EC50 of >112.88 µM . In contrast, the NNRTI CI-39, an indolylacetamidobenzoate derivative, exhibits a markedly more potent EC50 of 3.40 µM against the same viral target under comparable in vitro conditions [1].

Antiviral Potency vs. CI-39
Reported
HIV-1 inhibitor-39 EC50 >112.88 µM
CI-39 EC50 3.40 µM
>33-fold difference
CI-39 for high-potency studies; HIV-1 inhibitor-39 for low-activity reference.
In vitro cell-based assay; cross-study comparison.
HIV-1 NNRTI Antiviral Potency

RT Inhibition vs. Nevirapine

HIV-1 inhibitor-39 inhibits HIV-1 reverse transcriptase (RT) with an IC50 of 15.75 µM . By comparison, first-generation clinical NNRTIs like nevirapine typically exhibit RT IC50 values in the nanomolar range (e.g., ~0.084 µM) [1], while other research compounds like HIV-1 inhibitor-13 show an IC50 of 0.14 µM against HIV-1 RT .

RT Inhibition vs. Nevirapine
Class-level
HIV-1 inhibitor-39 IC50 15.75 µM
Nevirapine (class benchmark) IC50 ~0.084 µM
~188-fold less potent
Supports use as a weak RT binder for probing binding site interactions or partial inhibition studies.
Class-level inference; enzymatic assay context.
HIV-1 Reverse Transcriptase IC50

Cytotoxicity & Therapeutic Index vs. CI-39

In MT-4 cells, HIV-1 inhibitor-39 exhibits a cytotoxic concentration (CC50) of 112.9 µM . When compared to its own antiviral EC50 (>112.88 µM), this yields a therapeutic index (TI) of <1, indicating a very narrow or non-existent safety margin. This contrasts with the NNRTI CI-39, which has a reported CC50 of >30 µM and an EC50 of 3.40 µM, yielding a TI of >8.8 in similar assays [1].

Cytotoxicity & TI vs. CI-39
Reported
HIV-1 inhibitor-39 CC50 112.9 µM, TI
CI-39 CC50 >30 µM, TI >8.8
>8.8-fold higher TI for CI-39
Narrow TI suggests limited suitability for prolonged exposure; may serve as cytotoxic control.
MT-4 cell cytotoxicity assay.
Cytotoxicity Therapeutic Index CC50

HIV-1 inhibitor-39 Research Applications


NNRTI Control in SAR Campaigns

Based on its micromolar RT IC50 (15.75 µM) and low antiviral potency , HIV-1 inhibitor-39 is optimally employed as a low-activity reference compound in structure-activity relationship (SAR) studies. Researchers investigating novel NNRTI chemotypes can use HIV-1 inhibitor-39 to establish baseline inhibition for high-throughput screening assays, helping to define a threshold for hit identification.

Cytotoxicity Counter-Screen for Antivirals

Given its narrow therapeutic index and established cytotoxicity profile in MT-4 cells (CC50 of 112.9 µM) , HIV-1 inhibitor-39 can serve as a cytotoxic control compound. This application is valuable in counter-screening assays designed to differentiate genuine antiviral activity from compound-induced cytotoxicity, particularly in early-stage drug discovery workflows .

Mechanistic Studies with Weak RT Binding

The compound's relatively weak RT inhibition (IC50 15.75 µM) compared to clinical NNRTIs [1] makes it a useful tool for mechanistic studies where complete enzyme inhibition is undesirable. Researchers can use HIV-1 inhibitor-39 to probe the effects of partial or sub-maximal RT inhibition on viral replication dynamics and the evolution of drug resistance.

Application
Selection Property
Validation Focus
NNRTI Control in SAR Campaigns
Low-activity reference compound
Baseline RT inhibition and antiviral threshold
Cytotoxicity Counter-Screen
Cytotoxic control with established CC50 context
Differentiation of antiviral activity from cytotoxicity
Mechanistic Studies with Weak RT Binding
Sub-maximal RT inhibition tool
Partial inhibition effects on replication dynamics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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